Ethyl 8-formylindolizine-5-carboxylate

Description

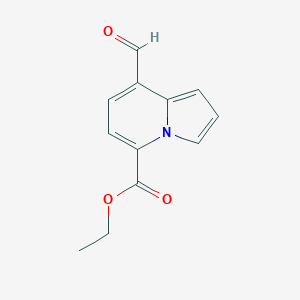

Ethyl 8-formylindolizine-5-carboxylate is a heterocyclic compound featuring an indolizine core substituted with a formyl group at the 8-position and an ethyl carboxylate ester at the 5-position.

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

ethyl 8-formylindolizine-5-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)11-6-5-9(8-14)10-4-3-7-13(10)11/h3-8H,2H2,1H3 |

InChI Key |

ZENBBHQDVFSXSX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C2=CC=CN21)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Ethyl 8-formylindolizine-5-carboxylate, enabling comparative analysis of their molecular features, applications, and physicochemical properties.

Ethyl 8-Quinolinecarboxylate

- Structure: Features a quinoline ring system (a benzene fused to a pyridine ring) with an ethyl carboxylate ester at the 8-position.

- Key Properties: CAS Number: Not explicitly listed, but synonyms include "quinoline-8-carboxylic acid ethyl ester" . Purity: Commercial samples are available at 98% purity .

- Applications: Quinoline derivatives are widely used as ligands in coordination chemistry and as intermediates in synthesizing antimicrobial agents. The ester group enhances solubility in organic solvents, facilitating further functionalization.

Ethyl 8-Hydroxyquinoline-5-carboxylate (A874502)

- Structure: Similar to ethyl 8-quinolinecarboxylate but includes a hydroxyl group at the 8-position and a carboxylate ester at the 5-position.

- Key Properties: CAS Number: 104293-76-7 . Molecular Formula: C₁₂H₁₁NO₃ . Purity: Available at 95% purity in quantities up to 1 gram .

- Applications: Hydroxyquinoline derivatives are known for metal-chelating properties, making them useful in analytical chemistry and as antifungal agents.

Ethyl 6-Formamido-5-methoxy-1H-indole-2-carboxylate

- Structure : An indole derivative with a formamido group at the 6-position, a methoxy group at the 5-position, and an ethyl ester at the 2-position.

- Key Properties :

- Applications : Indole esters are pivotal in synthesizing tryptophan-derived pharmaceuticals and kinase inhibitors.

Comparative Data Table

Research Findings and Functional Group Impact

- Formyl vs. Hydroxy Groups: The formyl group in this compound likely increases electrophilicity at the 8-position, enabling nucleophilic additions (e.g., Schiff base formation). In contrast, the hydroxyl group in Ethyl 8-hydroxyquinoline-5-carboxylate enhances metal-binding capacity .

- Ester Positioning: The 5-carboxylate ester in indolizine/quinoline derivatives improves solubility in polar aprotic solvents (e.g., ethyl acetate, acetone), as noted in solvent property studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.